methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring, which is further substituted with an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with oxolane: The pyrazole ring is then reacted with oxolane in the presence of a suitable catalyst to introduce the oxolane group.
Formation of the benzoate ester: The final step involves esterification of the substituted pyrazole with methyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane or pyrazole groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxolane and pyrazole groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[1-(oxolan-3-yl)-1H-imidazol-4-yl]carbamoyl}benzoate
- Methyl 4-{[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]carbamoyl}benzoate
Uniqueness
Methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and triazole derivatives, the pyrazole ring offers different electronic and steric characteristics, leading to variations in reactivity and binding affinity.
Properties
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-17-19(9-13)14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYIXNUWJQJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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